4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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Overview
Description
4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N2O. It is a derivative of pyrazolone, a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine and chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to target various biological systems, demonstrating a broad range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Similar compounds have been found to interact with their targets in various ways, leading to changes in biological systems .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the reaction of 4-aminoantipyrine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4-aminoantipyrine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes:
Mixing: The starting materials are mixed in a reactor.
Heating: The mixture is heated to the required temperature under reflux.
Purification: The product is purified through crystallization or other suitable methods to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyrazolone oxides.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone compounds.
Scientific Research Applications
4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-aminoantipyrine: A precursor in the synthesis of 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride.
5-methyl-2,3-dihydro-1H-pyrazol-3-one: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which may influence its solubility, stability, and reactivity compared to other pyrazolone derivatives .
Properties
IUPAC Name |
4-amino-5-methyl-1,2-dihydropyrazol-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.2ClH/c1-2-3(5)4(8)7-6-2;;/h5H2,1H3,(H2,6,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSSUWLVQWLBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1808587-33-8 |
Source
|
Record name | 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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